molecular formula C54H73CoN6O14 B1627252 Dicyanocobyrinic acid heptamethyl ester CAS No. 36522-80-2

Dicyanocobyrinic acid heptamethyl ester

Cat. No.: B1627252
CAS No.: 36522-80-2
M. Wt: 1089.1 g/mol
InChI Key: CILATQLZRKEZLB-NTQATXMTSA-N
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Description

Dicyanocobyrinic acid heptamethyl ester is a complex organometallic compound This compound is notable for its intricate structure, which includes a cobalt ion coordinated with a corrin ring system

Preparation Methods

The synthesis of Dicyanocobyrinic acid heptamethyl ester involves multiple steps. The initial step typically includes the preparation of the corrin ring system, which is then coordinated with the cobalt ion. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different cobalt oxidation states, while substitution reactions can lead to the formation of various derivatives of the original compound.

Scientific Research Applications

Dicyanocobyrinic acid heptamethyl ester has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. In biology and medicine, the compound is studied for its potential role in enzyme mimetics and as a model for vitamin B12 analogs. Industrially, it is explored for its potential use in the development of new materials with unique electronic and magnetic properties.

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with various substrates through its cobalt center. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations. The compound’s structure allows it to participate in redox reactions, making it a valuable tool in studying electron transfer processes.

Comparison with Similar Compounds

Compared to other similar compounds, Dicyanocobyrinic acid heptamethyl ester is unique due to its specific coordination environment and the presence of multiple functional groups Similar compounds include other cobalt-corrin complexes and vitamin B12 analogs, which share some structural features but differ in their specific chemical properties and applications

Properties

IUPAC Name

cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H73N4O14.2CN.Co/c1-28-43-31(17-20-37(58)65-10)48(3,4)35(54-43)25-34-30(16-19-36(57)64-9)50(6,26-41(62)69-14)46(53-34)29(2)44-32(18-21-38(59)66-11)51(7,27-42(63)70-15)52(8,56-44)47-33(24-40(61)68-13)49(5,45(28)55-47)23-22-39(60)67-12;2*1-2;/h25,30-33,47H,16-24,26-27H2,1-15H3;;;/q3*-1;+3/t30-,31-,32-,33+,47-,49-,50+,51+,52+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILATQLZRKEZLB-NTQATXMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC)C)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC.[C-]#N.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC)/C)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC.[C-]#N.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H73CoN6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583615
Record name cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1089.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36522-80-2
Record name cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyanocobyrinic acid heptamethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicyanocobyrinic acid heptamethyl ester
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Dicyanocobyrinic acid heptamethyl ester
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Dicyanocobyrinic acid heptamethyl ester
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Dicyanocobyrinic acid heptamethyl ester
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Dicyanocobyrinic acid heptamethyl ester
Reactant of Route 6
Dicyanocobyrinic acid heptamethyl ester

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